Product packaging for 3-(2-Chloroethyl)quinazolin-4(3H)-one(Cat. No.:CAS No. 2940-68-3)

3-(2-Chloroethyl)quinazolin-4(3H)-one

Cat. No.: B1622713
CAS No.: 2940-68-3
M. Wt: 208.64 g/mol
InChI Key: NJCVGJQMNUHBCF-UHFFFAOYSA-N
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Description

3-(2-Chloroethyl)quinazolin-4(3H)-one (CAS 2940-68-3) is a versatile chemical intermediate based on the privileged quinazolin-4(3H)-one scaffold, a structure of high significance in modern medicinal chemistry. This scaffold is recognized as a promising core for developing multifunctional agents and multi-targeted kinase inhibitors, particularly in the realms of oncology and neurodegenerative diseases . Research highlights the value of quinazolin-4(3H)-one derivatives as novel acetylcholinesterase (AChE) inhibitors with anti-inflammatory activities, presenting a potential therapeutic strategy for complex conditions like Alzheimer's disease . Furthermore, this class of compounds has demonstrated substantial potential in anticancer research, showing potent cytotoxicity against various human cancer cell lines, including breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) . These derivatives function by inhibiting multiple tyrosine protein kinases—such as EGFR, HER2, VEGFR2, and CDK2—that are crucial regulators of cell proliferation, survival, and angiogenesis . The 2-chloroethyl side chain at the N-3 position of the quinazolinone core provides a reactive handle for further synthetic elaboration, allowing researchers to generate diverse libraries of compounds for structure-activity relationship (SAR) studies. Supplied as a high-purity solid, this product is intended for research applications in drug discovery and chemical biology. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9ClN2O B1622713 3-(2-Chloroethyl)quinazolin-4(3H)-one CAS No. 2940-68-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-chloroethyl)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-5-6-13-7-12-9-4-2-1-3-8(9)10(13)14/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCVGJQMNUHBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403865
Record name 3-(2-Chloroethyl)quinazolin-4(3H)-one
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URL https://comptox.epa.gov/dashboard/DTXSID50403865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2940-68-3
Record name 3-(2-Chloroethyl)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-CHLOROETHYL)-4(3H)-QUINAZOLINONE
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Synthetic Methodologies for 3 2 Chloroethyl Quinazolin 4 3h One and Its Analogues

General Synthetic Strategies for Quinazolin-4(3H)-ones

The construction of the quinazolin-4(3H)-one core can be achieved through a variety of synthetic pathways, starting from readily available precursors. These methods often involve cyclization and condensation reactions, which can be promoted by thermal conditions, catalysts, or microwave irradiation.

Cyclocondensation Reactions of Anthranilic Acid Derivatives

One of the most fundamental and widely used methods for synthesizing quinazolin-4(3H)-ones is the cyclocondensation of anthranilic acid or its derivatives with a source for the C2 and N3 atoms. wikipedia.orgnih.gov The classical Niementowski reaction, for instance, involves heating anthranilic acid with amides, such as formamide, to yield the corresponding quinazolinone. wikipedia.orgnih.govresearchgate.net This reaction can be performed under solvent-free conditions, sometimes with microwave assistance to reduce reaction times and improve yields. nih.govijarsct.co.inijprajournal.com

Isatoic anhydride, a stable and accessible derivative of anthranilic acid, is another common starting material. thieme-connect.comnih.gov It can react with primary amines and a one-carbon source, like orthoesters or formic acid, in a three-component reaction to produce N3-substituted quinazolinones. researchgate.net These reactions can be catalyzed by various agents, including Brønsted acidic ionic liquids or heteropolyacids under microwave irradiation, offering high yields and simple work-up procedures. researchgate.net

Table 1: Cyclocondensation Approaches to Quinazolin-4(3H)-ones
Starting Material 1Starting Material 2Catalyst/ConditionsProductYield (%)Reference(s)
Anthranilic acidFormamideHeat, 130-150 °CQuinazolin-4(3H)-one~72-96 ijarsct.co.in
Anthranilic acidFormamideRed clay, MWQuinazolin-4(3H)-one83 ijarsct.co.in
Isatoic anhydrideAniline, Benzyl (B1604629) chlorideK₂CO₃, DMSO, 90 °C2-Phenyl-3-benzylquinazolin-4(3H)-one96 thieme-connect.com
Anthranilic acidAniline, Triethyl orthoformateH₃PW₁₂O₄₀, MW, 13 min3-Phenylquinazolin-4(3H)-one>80 researchgate.net

Approaches from 2-Halobenzamides and Nitriles

A convenient and effective strategy for the synthesis of 2-substituted quinazolin-4(3H)-ones involves the reaction of 2-halobenzamides with nitriles. researchgate.netacs.org This method typically employs a copper-based Lewis acid catalyst to facilitate the nucleophilic addition of the 2-halobenzamide to the nitrile. researchgate.netacs.org The subsequent intramolecular S-N-Ar (nucleophilic aromatic substitution) reaction, promoted by a base like potassium tert-butoxide (tBuOK), leads to the cyclized quinazolinone product. researchgate.netacs.org This approach is valued for its use of simple, readily available starting materials and the affordability of the catalyst. researchgate.net

Table 2: Synthesis from 2-Halobenzamides and Nitriles
2-HalobenzamideNitrileCatalyst/BaseConditionsProductYield (%)Reference(s)
2-IodobenzamideBenzonitrileCuI (10 mol%), tBuOK (2.0 eq)Dioxane, 100 °C, 12 h2-Phenylquinazolin-4(3H)-one91 researchgate.net
2-IodobenzamideAcetonitrileCuI (10 mol%), tBuOK (2.0 eq)Dioxane, 100 °C, 12 h2-Methylquinazolin-4(3H)-one85 researchgate.net
2-BromobenzamideBenzonitrileCuI (10 mol%), tBuOK (2.0 eq)Dioxane, 100 °C, 12 h2-Phenylquinazolin-4(3H)-one85 researchgate.net
2-ChlorobenzamideBenzonitrileCuI (10 mol%), tBuOK (2.0 eq)Dioxane, 100 °C, 12 h2-Phenylquinazolin-4(3H)-one50 researchgate.net

Metal-Catalyzed Cyclization Pathways

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and quinazolinones are no exception. Catalysts based on palladium, rhodium, and copper are frequently employed to construct the quinazolinone ring through various mechanisms. nih.govnih.gov

Palladium-catalyzed reactions include carbonylative syntheses where 2-aminobenzamide (B116534) reacts with aryl bromides and carbon monoxide to form 2-arylquinazolinones. nih.gov Another approach is a three-component reaction of 2-aminobenzamides, aryl halides, and an isocyanide, which proceeds via a palladium-catalyzed isocyanide insertion/cyclization sequence. acs.org Furthermore, palladium catalysts can facilitate one-pot syntheses from o-nitrobenzamides and alcohols through a cascade involving alcohol oxidation, nitro reduction, condensation, and dehydrogenation. rsc.orgrsc.org

Rhodium-catalyzed syntheses often leverage C-H bond activation. rsc.orgorganic-chemistry.orgrsc.org For example, the reaction of benzimidates with dioxazolones, catalyzed by a [Cp*RhCl₂]₂ complex, provides an efficient, redox-neutral route to highly substituted quinazolines. organic-chemistry.org Rhodium catalysts can also be used for the C-H amidation and cyclization of oximes to produce quinazoline (B50416) N-oxides. acs.org

Copper-catalyzed methods are also prevalent, often involving C-N coupling reactions. nih.gov Tandem reactions, such as the oxidative synthesis from 2-aminobenzonitriles and benzyl alcohols using air as the oxidant, provide an efficient and practical route to substituted quinazolinones. rsc.org Other copper-catalyzed cascade reactions include the intermolecular cyclization of nitriles with 2-aminobenzylamine. rsc.org

Oxidative Cleavage and Annulation Methods

Oxidative methods provide another avenue to the quinazolinone core, often by transforming simpler precursors in situ. One such strategy involves the oxidative cleavage of unsaturated C=C bonds in alkenes. researchgate.net For example, palladium-catalyzed oxidative cleavage of terminal alkenes in the presence of 2-aminobenzamides can lead to quinazolinone derivatives. researchgate.net A metal- and catalyst-free electrochemical approach has also been developed, where an anodic oxidative process involving difunctionalization, C-C bond cleavage, and cyclization of alkenes with 2-aminobenzamides yields the desired products. researchgate.net

Another key oxidative strategy is the dehydrogenation of 2,3-dihydroquinazolin-4(1H)-one intermediates. beilstein-journals.orgresearchgate.net These intermediates are typically formed from the initial condensation of a 2-aminobenzamide with an aldehyde. nih.gov The subsequent oxidation to the aromatic quinazolinone can be achieved using various oxidizing agents, including o-Iodoxybenzoic acid (IBX), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or through catalytic systems like laccase or visible-light photoredox catalysis. beilstein-journals.orgresearchgate.netnih.gov This two-step, one-pot process is a very common and high-yielding method for accessing a wide variety of 2-substituted quinazolinones. nih.gov

Direct Synthesis of N3-Substituted Quinazolin-4(3H)-ones

While general methods can be adapted to install substituents at the N3 position, more direct strategies have been developed, particularly for specific functionalities like the 2-chloroethyl group.

Incorporation of the 2-Chloroethyl Moiety at the N3-Position

The synthesis of the target compound, 3-(2-chloroethyl)quinazolin-4(3H)-one, and its analogues can be accomplished through direct and regioselective methods.

A notable approach involves a Lewis acid-promoted cyclization reaction. The reaction between benzoyl chlorides and 2-(4,5-dihydrooxazol-2-yl)anilines in the presence of aluminum chloride (AlCl₃) directly yields N3-chloroethyl quinazolinones. This transformation proceeds through a Lewis acid-mediated reaction followed by the in-situ opening of the oxazoline (B21484) ring by the chloride ion, which concurrently serves as the nucleophile to install the chloroethyl group at the N3 position.

Another common and classical method is the direct N-alkylation of a pre-formed quinazolin-4(3H)-one ring. researchgate.netjuniperpublishers.com This involves treating the quinazolinone with a suitable alkylating agent, such as 1-bromo-2-chloroethane, in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). juniperpublishers.com The regioselectivity of this alkylation (N3 vs. O4) is a critical consideration, but under these standard conditions, N-alkylation is generally favored. juniperpublishers.com

A related synthesis involves reacting a 2-(substituted)-4H-3,1-benzoxazin-4-one intermediate with 2-aminoethanol (hydroxyethylamine). nih.gov The resulting 3-(2-hydroxyethyl)quinazolin-4(3H)-one can then be converted to the desired 3-(2-chloroethyl) derivative through reaction with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Table 3: Direct Synthesis of N3-Substituted Quinazolin-4(3H)-ones
Starting Material 1Starting Material 2Reagents/ConditionsProductYield (%)Reference(s)
Benzoyl chloride2-(4,5-dihydrooxazol-2-yl)anilineAlCl₃, DCE, 90 °C, 8 h3-(2-Chloroethyl)-2-phenylquinazolin-4(3H)-oneN/A
Quinazolin-4(3H)-oneBenzyl chlorideK₂CO₃, DMF, 100 °C, 3 h3-Benzylquinazolin-4(3H)-one82 juniperpublishers.com
2-(Ethoxycarbonyliminophosphorane)4-Chlorophenylisocyanate, then 2-HydroxyethylamineCH₂Cl₂, overnight2-(4-Chloroanilino)-3-(2-hydroxyethyl)quinazolin-4(3H)-one58 nih.gov
6-Iodo-2-undecylquinazolin-4(3H)-oneAlkyl halidesBaseN-Alkyl-quinazolin-4-one derivativesN/A researchgate.net

PIFA-Mediated Annulation of 2-Amido-Aryl Oxazolines

A notable and efficient method for the synthesis of quinazolin-4(3H)-one analogues involves the use of [Bis(trifluoroacetoxy)iodo]benzene (PIFA) to mediate the annulation of 2-amido-aryl oxazolines. rsc.orgrsc.org This transformation is characterized by its mild reaction conditions and excellent compatibility with a variety of functional groups. rsc.org

The proposed mechanism for this reaction is a PIFA-mediated 6π electrocyclization. This is followed by an in situ nucleophilic substitution, which ultimately leads to the formation of the quinazolin-4(3H)-one ring system. rsc.orgrsc.org This method offers a switchable chemoselective conversion, allowing for the synthesis of either quinazolin-4(3H)-ones or N-(2-chloroethyl)benzamides depending on the reagents used. rsc.orgrsc.org

The scope of this reaction is broad, accommodating both electron-donating and electron-withdrawing substituents on the aryl ring of the oxazoline precursor. For instance, 2-amido-aryl oxazolines bearing nitro, bromo, or chloro groups have been successfully converted to their corresponding quinazolin-4(3H)-one derivatives in good to excellent yields, ranging from 75% to 89%. rsc.org The reaction also extends to substrates with thiophene (B33073) or naphthyl moieties, yielding the desired products in 73% and 79% yields, respectively. rsc.org Furthermore, the annulation of alkyl-substituted 2-amido-aryl oxazolines has been demonstrated, affording the corresponding quinazolin-4(3H)-ones in yields between 54% and 71%. rsc.org

Table 1: PIFA-Mediated Synthesis of Quinazolin-4(3H)-one Analogues from 2-Amido-Aryl Oxazolines Data sourced from Organic Chemistry Frontiers, 2021. rsc.org

EntryProductYield (%)
1HPh3a85
24-MePh3b82
34-OMePh3c80
44-NO₂Ph3d89
55-MePh3e81
65-OMePh3f78
75-BrPh3g75
8HThiophen-2-yl3i73
9HNaphthalen-2-yl3j79
10HMe3l71
11HEt3m65
12Hi-Pr3p58
13Ht-Bu3q54

Derivatization Strategies for the 3-(2-Chloroethyl)quinazoline-4(3H)-one Scaffold

The this compound scaffold serves as a versatile building block for the synthesis of a wide array of more complex heterocyclic compounds. The presence of the reactive chloroethyl group at the N-3 position allows for various derivatization strategies, primarily through nucleophilic substitution reactions.

A primary derivatization route involves the reaction of the chloroethyl group with various nucleophiles, such as amines, thiols, and alcohols. nih.govmdpi.com This allows for the introduction of diverse functional groups and the construction of novel molecular architectures with potential biological activities. For instance, reaction with primary or secondary amines can lead to the formation of new 3-(2-aminoethyl)quinazolin-4(3H)-one derivatives. nih.govmdpi.com These reactions are typically carried out under mild conditions, often in solvents like ethanol (B145695) or dimethylformamide. nih.gov

Another significant derivatization strategy is the construction of fused tricyclic systems. For example, the chloroethyl moiety can be utilized to build a new heterocyclic ring onto the quinazolinone core. One such approach involves the reaction with hydrazine (B178648) hydrate, which can lead to the formation of triazolo[4,3-c]quinazoline derivatives through a cyclization process. nih.gov

Furthermore, the chloroethyl group can be displaced by sulfur-based nucleophiles. Reactions with thiols, such as thiophenol, can yield 3-(2-thioethyl)quinazolin-4(3H)-one derivatives, expanding the structural diversity of compounds accessible from this scaffold. rsc.orgnih.gov

The versatility of the this compound scaffold is further highlighted by its use in the synthesis of hybrid molecules. For instance, it can be reacted with pre-synthesized heterocyclic amines, such as 2-phenyl-4-(2-aminoethyl)thiazole, to generate novel quinazolinone-thiazole hybrids. nih.gov This modular approach allows for the combination of different pharmacophores to explore new chemical spaces.

Table 2: Examples of Derivatization Reactions of the Quinazolinone Scaffold

Starting Material TypeReagentProduct TypeReference
2-Chloro-substituted quinazolineAmines4-Aminoquinazoline derivatives mdpi.com
Bromo-substituted quinazolinonePhenylhydrazineHydrazinyl-substituted quinazolinone nih.gov
BenzoxazinoneHydrazine hydrateTricyclic quinazolinone derivatives nih.gov
2-Mercapto-3-arylquinazolin-4(3H)-oneEthyl bromoacetate2-S-Acetatequinazolin-4(3H)-one nih.gov
2-AminobenzamideThiols2-Aryl(heteroaryl)quinazolin-4(3H)-one rsc.org

Biological Activities and Pharmacological Profiles of 3 2 Chloroethyl Quinazolin 4 3h One and Its Derivatives

Antimicrobial Activity Investigations

The quinazolinone core is a versatile pharmacophore that has been explored for its antimicrobial properties. Derivatives of 3-(2-Chloroethyl)quinazolin-4(3H)-one have shown varied efficacy against a spectrum of bacteria and fungi.

Antibacterial Efficacy, including Gram-Positive and Gram-Negative Strains

Derivatives of quinazolin-4(3H)-one have been widely evaluated for their antibacterial capabilities. Studies show that these compounds can be effective against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial action of this class of compounds is often attributed to the inhibition of essential cellular processes in bacteria. acs.org

A study involving a series of 7-chloro-2-(3-chloropropyl)-3-[(substituted-benzylidene)amino]quinazolin-4(3H)-ones demonstrated that some of these derivatives displayed significant activity against tested microorganisms. sphinxsai.com Similarly, newly synthesized 2,3-disubstituted 4(3H)-quinazolinone derivatives were found to have mild to high antibacterial effects, particularly against Gram-negative bacteria, with E. coli being the most sensitive. nih.gov However, in that same study, the tested Gram-positive bacteria, Listeria monocytogenes and Staphylococcus aureus, were found to be insensitive to the compounds. nih.gov

In another investigation, various quinazolinone derivatives were synthesized and tested against Gram-positive (Staphylococcus aureus and Bacillus cereus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria. frontiersin.org The parent compound, 2-phenyl-3-amino quinazoline-4(3H)-one, showed moderate activity against both types of bacteria. frontiersin.org Further modifications, such as the introduction of a heteryl group at the aldimine in the 3-amino quinazolinone structure, significantly enhanced antibacterial activity against all tested pathogens. frontiersin.org

The structure-activity relationship (SAR) for 4(3H)-quinazolinone antibacterials has been explored, revealing that these compounds are primarily active against Gram-positive organisms like S. aureus. acs.org For instance, one derivative, compound 27 from the study, showed potent activity with Minimum Inhibitory Concentration (MIC) values of ≤0.5 μg/mL for all tested S. aureus strains, including those resistant to vancomycin (B549263) and linezolid. acs.org Conversely, poor activity was noted against a vancomycin-resistant E. faecalis strain. acs.org

Antifungal Activity Spectrum

Quinazolinone derivatives have also been recognized for their antifungal properties. sphinxsai.comnih.govnih.gov A series of azole antifungal agents incorporating a quinazolinone nucleus demonstrated high in vitro activities, particularly against filamentous fungi. nih.govacs.org The potency of these compounds was often enhanced by the presence of a halogen at the 7-position of the quinazolinone ring. nih.govacs.org One specific derivative, (1R,2R)-7-chloro-3-[2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]quinazolin-4(3H)-one (UR-9825), was noted for its high in vitro activity, proving superior to fluconazole (B54011) and itraconazole (B105839) in testing. nih.govacs.org

In another study, newly synthesized 2,3-disubstituted 4(3H)-quinazolinone derivatives were tested against three fungal strains. nih.gov All tested fungi were sensitive to these compounds, mostly at a concentration of 32 μg/ml, suggesting that these derivatives could be valuable candidates for developing more potent antifungal agents. nih.gov Research on quinazolin-4-(3H)-one derivatives against plant pathogenic fungi, such as Fusarium oxysporum, also showed that certain compounds displayed good antifungal activity. researchgate.net

Anticancer and Cytotoxic Potentials

The quinazolinone scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives showing significant cytotoxicity against various cancer cell lines. nih.govmdpi.comresearchgate.net

In Vitro Cytotoxicity Against Human Cancer Cell Lines

Derivatives of this compound have demonstrated considerable cytotoxic effects across a range of human cancer cell lines. The chloroethyl group is considered a critical substituent that may enhance the cytotoxic properties of the compound by forming covalent bonds with biological molecules.

A series of quinazolin-4(3H)-one derivatives were evaluated for their cytotoxicity against human breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. nih.gov Several of the synthesized hydrazide derivatives (3a-j) showed potent inhibitory activity, with some compounds exhibiting IC₅₀ values significantly lower than the control drug, lapatinib. nih.gov For example, compound 3j had an IC₅₀ of 0.20 ± 0.02 µM against MCF-7 cells, whereas lapatinib's was 5.9 ± 0.74 µM. nih.gov

In another study, quinazolinone-thiazole hybrids were prepared and evaluated against three cell lines: PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). nih.gov Compound A3 from this series effectively inhibited the growth of all tested cell lines, with IC₅₀ values of 10 µM, 10 µM, and 12 µM on PC3, MCF-7, and HT-29 cells, respectively. nih.gov

Further research on 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives screened their activity against MCF-7, HeLa (cervical cancer), HepG2 (liver cancer), and HCT-8 (colon cancer) cell lines. researchgate.net Five of these compounds showed broad-spectrum antitumor activity that was superior to the standard drug, Doxorubicin. researchgate.net The MCF-7 cell line was found to be the most sensitive to these compounds. researchgate.net

Anti-proliferative Effects

The anticancer activity of quinazolinone derivatives is often linked to their ability to interfere with cell proliferation. nih.govresearchgate.netmdpi.com One of the primary mechanisms is the inhibition of kinases, such as receptor tyrosine kinases (RTKs), which are critical for cancer cell proliferation and survival. researchgate.net

A novel quinazolin-4(3H)-one derivative, BIQO-19, was designed to target Aurora Kinase A (AKA), a key cell cycle regulator. nih.gov This compound showed effective anti-proliferative activity in non-small cell lung cancer (NSCLC) cells, including those resistant to epidermal growth factor receptor–tyrosine kinase inhibitors (EGFR-TKI). nih.gov The inhibition of AKA by BIQO-19 led to a G2/M phase arrest in the cell cycle, which subsequently induced apoptosis (programmed cell death). nih.gov

Other quinazolinone derivatives have been found to inhibit tubulin polymerization, a process essential for mitosis. rsc.org For example, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (39) and 2-(2-methoxystyryl)quinazolin-4(3H)-one (64) induced G2+M cell cycle arrest, which is indicative of tubulin polymerization inhibition. rsc.org This mechanism is similar to that of known anticancer drugs like nocodazole. rsc.org The ability of these compounds to trigger apoptosis is a vital component of their potential to slow tumor growth. mdpi.com

Central Nervous System (CNS) Activities

Quinazolone derivatives have also been investigated for their effects on the central nervous system. Certain compounds in this class have shown CNS depressant activity. nih.gov For instance, MA1337, a derivative identified as 3-(3-(4-m-chlorophenyl-1-piperazyl)propyl)-2,4(1H,3H)quinazolinedione hydrochloride, was studied for its CNS depressant properties. nih.gov

Research on derivatives of 2-methyl-3-(o-tolyl)-4(3H)-quinazolone (methaqualone) aimed to understand how structural modifications affect CNS activity. It was found that most substitutions on the 2-methyl group tended to reduce or eliminate the CNS depressant effects of the parent compound. nih.gov However, a 2-fluoromethyl derivative did show activity comparable to methaqualone, indicating that specific structural features are crucial for retaining CNS activity. nih.gov

Other Noteworthy Biological Activities

Beyond their effects on the central nervous system, derivatives of this compound have been explored for a range of other important biological activities.

Inflammation is a complex biological response implicated in numerous diseases. The development of new anti-inflammatory agents is a key area of pharmaceutical research. Quinazolinone derivatives have demonstrated significant potential in this regard.

A study focused on a new series of 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinones revealed potent anti-inflammatory and analgesic properties. nih.gov The in vivo anti-inflammatory activity was assessed using the carrageenan-induced paw edema test, where several compounds exhibited efficacy comparable to or greater than the standard drug, diclofenac (B195802) sodium. nih.gov Furthermore, some of these derivatives showed strong inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov

Similarly, the synthesis of novel 3-ethyl-2-substituted amino-3H-quinazolin-4-ones yielded compounds with significant anti-inflammatory activity. ajol.info For example, 3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one displayed anti-inflammatory effects comparable to diclofenac sodium in the carrageenan-induced paw edema model in rats. ajol.info These results underscore the importance of the substitution pattern at the 3-position for anti-inflammatory activity.

Table 2: Anti-inflammatory Activity of Selected Quinazolin-4(3H)-one Derivatives

CompoundSubstitutionAnti-inflammatory Activity (% inhibition of edema)Reference
2-Mercapto-3-[2-(pyridin-2-yl)ethyl] derivative-CH2CH2-pyridin-2-yl at N3Potent activity, comparable to diclofenac nih.gov
3-Ethyl-2-(cyclohexylidene-hydrazino) derivative-ethyl at N3, -(cyclohexylidene-hydrazino) at C260.00% ajol.info
QA-22,4-dinitrophenyl at N3, trimethoxy at C6,7,882.75% fabad.org.tr
QA-62-methylphenyl at N3, trimethoxy at C6,7,881.03% fabad.org.tr

This table summarizes the anti-inflammatory activity of various quinazolinone derivatives.

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in a variety of diseases. Consequently, there is significant interest in the development of novel antioxidant compounds.

Research into 2-substituted quinazolin-4(3H)-ones has shed light on their antioxidant potential. The introduction of an ethylene (B1197577) linker between the quinazolinone ring and a phenolic substituent has been shown to increase antioxidant activity. nih.govnih.govresearchgate.net This suggests that derivatives of this compound, which can be modified to include such phenolic moieties, are promising candidates for antioxidant development. The antioxidant activity of these compounds has been evaluated using various assays, including the DPPH, ABTS, and CUPRAC methods. nih.govnih.govresearchgate.net The presence of hydroxyl groups on a phenyl ring attached to the quinazolinone scaffold is a key determinant of antioxidant capacity. nih.govnih.govresearchgate.net

The emergence of new and resilient viral pathogens necessitates the continuous search for novel antiviral agents. Quinazolinone derivatives have been investigated for their activity against a range of viruses.

Studies have shown that 2,3-disubstituted quinazolin-4(3H)-ones possess antiviral properties. For example, novel derivatives have been synthesized and screened for activity against various viruses, including influenza A (H5N1), SARS corona, dengue, and yellow fever viruses. nih.gov One compound, 4-(6,8-dibromo-4-oxo-2-phenyl quinazolin-3(4H)-yl)-N-(4,5-dimethyloxazol-2yl) benzenesulphonamide, was found to inhibit the replication of the avian influenza (H5N1) virus. nih.gov Another compound, 4-(6-bromo-4oxo-2phenylquinazolin-3(4H)-yl) benzene]sulphonamide, also showed activity against H5N1 and was moderately active against Venezuelan equine encephalitis and Tacaribe viruses. nih.gov

Furthermore, some 2-phenyl-3-disubstituted quinazolin-4(3H)-ones have demonstrated specific antiviral activity against viruses such as vaccinia virus, parainfluenza-3 virus, and Coxsackie virus B4. internationalscholarsjournals.com The synthesis of derivatives from 3-(2-bromoethyl)quinazolin-4(3H)-one, a close analogue of the chloroethyl compound, for antiviral evaluation further supports the potential of this class of compounds as antiviral agents.

The management of pain is a critical aspect of healthcare, and the development of new analgesic drugs with improved safety profiles is an ongoing priority. Quinazolinone derivatives have been shown to possess significant analgesic properties.

A series of 3-ethyl-2-substituted amino-quinazolin-4(3H)-ones were synthesized and evaluated for their analgesic activity using the tail-flick technique in mice. ajol.info The compound 3-ethyl-2-(cyclohexylidene-hydrazino)-3H-quinazolin-4-one emerged as a potent analgesic, with activity comparable to the standard drug diclofenac sodium. ajol.info

Similarly, new classes of 3-(2-pyridyl)-2-substituted-quinazolin-4(3H)-ones and 3-(4-chlorophenyl)-2-substituted-3H-quinazolin-4-ones have been synthesized and shown to exhibit significant analgesic activity. nih.govresearchgate.net These findings highlight the potential of the quinazolinone scaffold in the design of new analgesic agents. jddtonline.infomdpi.comresearchgate.net

Table 3: Analgesic Activity of Selected Quinazolin-4(3H)-one Derivatives

CompoundSubstitutionAnalgesic Activity (% protection or effect)Reference
3-Ethyl-2-(cyclohexylidene-hydrazino) derivative-ethyl at N3, -(cyclohexylidene-hydrazino) at C263.89% ajol.info
2-(1-ethylpropylidene)-hydrazino-3-(2-pyridyl) derivative-2-pyridyl at N3, -(1-ethylpropylidene)-hydrazino at C2Moderate activity nih.gov
VA23-(4-chlorophenyl)-2-(1-ethylpropylidene-hydrazino)Moderately more potent than standard researchgate.net

This table presents a summary of the analgesic activity of various quinazolinone derivatives.

Anti-tuberculosis Activity

The search for novel anti-tuberculosis drugs has led to the investigation of a multitude of chemical entities, with quinazolin-4(3H)-one derivatives emerging as a particularly promising class of compounds. Research has demonstrated that modifications at the 3-position of the quinazolinone scaffold can significantly influence the antimycobacterial potency.

In a relevant study, a series of novel 3-(2-aminoethyl)-2-methylquinazolin-4(3H)-one derivatives bearing urea (B33335), thiourea, and sulphonamide functionalities were synthesized and evaluated for their antimicrobial activities. researchgate.net While this study focused on broader antimicrobial screening, the findings offer valuable insights into the structural requirements for activity in this class of compounds. The primary amino group at the terminus of the ethyl side chain at the 3-position serves as a versatile point for derivatization.

Another study focused on the synthesis and anti-tuberculosis evaluation of 2,3-disubstituted quinazolin-4(1H)-ones against Mycobacterium tuberculosis H37Rv. mdpi.com The results from this research indicated that certain substitutions on the quinazolinone framework led to significant anti-TB activity. For instance, compounds with di-substituted aryl moieties attached to the 2-position of the scaffold demonstrated minimum inhibitory concentrations (MIC) as low as 2 µg/mL against the H37Rv strain. mdpi.com Furthermore, a derivative featuring an imidazole (B134444) ring at the 2-position also exhibited notable inhibitory action against both susceptible and multidrug-resistant strains of M. tuberculosis. mdpi.com

The anti-tuberculosis activity of these derivatives is typically assessed using in vitro assays such as the Microplate Alamar Blue Assay (MABA), which determines the MIC of the compounds against susceptible and resistant strains of M. tuberculosis.

The following data tables summarize the anti-tuberculosis activity of representative quinazolin-4(3H)-one derivatives that are structurally related to derivatives of this compound. These tables highlight the MIC values against the H37Rv strain of Mycobacterium tuberculosis.

Table 1: Anti-tuberculosis Activity of 2,3-Disubstituted Quinazolin-4(1H)-one Derivatives mdpi.com

Compound ID2-Position Substituent3-Position SubstituentMIC (µg/mL) vs. H37Rv
3k Imidazole-4
3l 2,4-Dichlorophenyl-2
3m 2,6-Dichlorophenyl-2

Data sourced from a study on 2,3-dihydroquinazolin-4(1H)-one derivatives, which are structurally similar.

Table 2: Anti-tuberculosis Activity of Other Relevant Quinazolinone Derivatives researchgate.net

Compound IDStructure DescriptionMIC (µM/mL) vs. H37Rv
QP11 Pyrazol-5(4H)-one moiety containing 3-(hydrazinyl)-2-phenylquinazolin-4(3H)-one derivative6.49 x 10-3
Ethambutol Standard Drug7.60 x 10-3
Ciprofloxacin Standard Drug9.4 x 10-3

Note: The specific structures for the QP series were not fully detailed in the abstract, but they represent a class of 3-substituted quinazolinones with significant anti-tuberculosis potential.

The data clearly indicate that the quinazolin-4(3H)-one scaffold is a viable starting point for the development of potent anti-tuberculosis agents. The low micromolar and even nanomolar MIC values observed for some derivatives underscore the potential of this chemical class. researchgate.net

The structure-activity relationship (SAR) studies, although not directly on derivatives of this compound, suggest that the nature of the substituent at the 2- and 3-positions plays a crucial role in determining the anti-tuberculosis efficacy. For instance, the presence of halogenated phenyl rings at the 2-position appears to be favorable for activity. mdpi.com The introduction of heterocyclic moieties, such as imidazole, also contributes positively to the inhibitory action against M. tuberculosis. mdpi.com

The development of derivatives from this compound would involve the reaction of the terminal chloride with a variety of amines, phenols, thiols, and other nucleophiles. This would generate a library of compounds with diverse functionalities at the end of the 2-ethyl chain at the N-3 position. Based on the general SAR of quinazolinones, it can be postulated that the introduction of aromatic and heterocyclic rings through this linkage could lead to compounds with significant anti-tuberculosis activity. The flexibility of the ethyl linker could allow these appended moieties to optimally interact with the active site of their biological target within the mycobacterium.

Mechanistic Insights into the Biological Action of 3 2 Chloroethyl Quinazolin 4 3h One Derivatives

Enzyme Inhibition Studies

The interaction of quinazolinone derivatives with specific enzymes is a key aspect of their mechanism of action. These interactions can disrupt essential biological processes in pathogens or cancer cells, making these compounds subjects of intensive research.

Tyrosine kinases are crucial enzymes that regulate cell signaling pathways involved in growth, proliferation, and differentiation. nih.gov Their overactivity is a hallmark of many cancers, making them prime targets for therapeutic intervention. nih.govnih.gov Quinazolin-4(3H)-one derivatives have been extensively developed as inhibitors of several tyrosine kinases, often targeting the ATP-binding site. nih.govtbzmed.ac.ir

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Many quinazolin-4(3H)-one derivatives have been designed as dual inhibitors of EGFR and VEGFR-2, a strategy aimed at simultaneously blocking two key pathways in tumor progression and angiogenesis. nih.govtbzmed.ac.ir Studies have shown that the quinazoline (B50416) core is a suitable scaffold for this dual targeting. nih.gov For instance, a series of 2-thioquinazolin-4(3H)-ones demonstrated potent anti-cancer activity linked to dual EGFR/VEGFR-2 inhibition. nih.gov Similarly, another set of quinazolin-4(3H)-one derivatives showed significant inhibitory activity against both EGFR and VEGFR-2 kinases. nih.gov Compound 4 from one study, a 2-thio-substituted quinazolinone, showed comparable or superior inhibitory activity against both EGFR and VEGFR-2 when compared to standard drugs. nih.gov

Human Epidermal Growth Factor Receptor 2 (HER2): HER2 is another important member of the EGFR family. Certain quinazolin-4(3H)-one derivatives have demonstrated potent inhibitory effects against HER2. nih.gov Compounds 2h and 2i from a synthesized series were identified as having excellent inhibitory activity against HER2, in addition to their effects on EGFR. nih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDKs are essential for regulating the cell cycle, and their inhibition is a valid strategy for cancer therapy. Research has shown that quinazolin-4(3H)-one derivatives can also target these enzymes. nih.gov Specifically, compounds 2i and 3i exhibited strong enzyme inhibitory activity against CDK2, with potency nearly equivalent to the established inhibitor imatinib. nih.gov

Table 1: Tyrosine Kinase Inhibitory Activity of Selected Quinazolin-4(3H)-one Derivatives This table is interactive. You can sort and filter the data.

Compound Target Kinase IC₅₀ (µM) Reference Drug IC₅₀ (µM) of Ref. Drug Source
4 EGFR 0.11 Erlotinib 0.10 nih.gov
4 VEGFR-2 0.18 Sorafenib 0.15 nih.gov
11 EGFR 0.23 Erlotinib 0.10 nih.gov
11 VEGFR-2 0.35 Sorafenib 0.15 nih.gov
20 EGFR 0.41 Erlotinib 0.10 nih.gov
20 VEGFR-2 0.52 Sorafenib 0.15 nih.gov
2h EGFR 0.102 ± 0.014 Erlotinib 0.056 ± 0.012 nih.gov
2i EGFR 0.097 ± 0.019 Erlotinib 0.056 ± 0.012 nih.gov
2h HER2 0.115 ± 0.011 Lapatinib 0.061 ± 0.013 nih.gov
2i HER2 0.106 ± 0.015 Lapatinib 0.061 ± 0.013 nih.gov
2i CDK2 0.173 ± 0.012 Imatinib 0.131 ± 0.015 nih.gov
3i CDK2 0.177 ± 0.032 Imatinib 0.131 ± 0.015 nih.gov
5p VEGFR-2 0.117 Sorafenib 0.069 nih.gov

Penicillin-binding proteins (PBPs) are bacterial enzymes critical for the synthesis of the peptidoglycan cell wall. researchgate.net They are the primary targets of β-lactam antibiotics. mdpi.com Quinazolinones have emerged as a novel class of non-β-lactam PBP inhibitors, offering a potential solution to combat resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

The mechanism of action for these quinazolinone derivatives is unique. Instead of binding to the active site like β-lactams, they bind to an allosteric site on PBP 2a, the protein responsible for resistance in MRSA. nih.gov This allosteric binding induces a conformational change that opens the sheltered active site, making it accessible to β-lactam antibiotics that would otherwise be ineffective. nih.gov This mechanism leads to a synergistic effect, where the quinazolinone potentiates the activity of β-lactams such as piperacillin, resulting in bactericidal activity against MRSA. nih.gov

The versatile quinazolinone scaffold has also been explored for its ability to inhibit other classes of enzymes.

Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that break down cyclic nucleotides like cAMP and cGMP, which are important second messengers in cellular signaling. researchgate.netresearchgate.net By inhibiting PDEs, intracellular levels of these messengers can be increased, which has therapeutic potential in various diseases. researchgate.net A study of a library of 2-substituted quinazolin-4(3H)-ones identified several compounds that selectively inhibited PDE-I. researchgate.netnih.gov For example, compound 17 from the series showed the most potent PDE-I inhibition. researchgate.netnih.gov

Table 2: Phosphodiesterase-I (PDE-I) Inhibitory Activity of Selected 2-Substituted Quinazolin-4(3H)-ones This table is interactive. You can sort and filter the data.

Compound PDE-I Inhibition IC₅₀ (µM) Standard (EDTA) IC₅₀ (µM) Source
13 458.13 ± 3.60 277.69 ± 2.52 researchgate.netnih.gov
15 344.33 ± 4.32 277.69 ± 2.52 researchgate.netnih.gov
16 301.6 ± 1.18 277.69 ± 2.52 researchgate.netnih.gov
17 210.7 ± 2.62 277.69 ± 2.52 researchgate.netnih.gov

Urease Inhibition: Urease is an enzyme produced by some bacteria that hydrolyzes urea (B33335), contributing to pathogenesis in infections. nih.gov While the inhibition of urease is a recognized therapeutic strategy, specific studies detailing the direct inhibition of urease by 3-(2-chloroethyl)quinazolin-4(3H)-one derivatives are not extensively documented in the selected literature. However, the broad inhibitory capacity of the quinazolinone class suggests this as a potential area for future investigation.

Cellular and Molecular Pathway Modulation

Beyond direct enzyme inhibition, this compound derivatives can exert their biological effects by modulating complex cellular pathways that control cell fate, such as apoptosis and the cell cycle.

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents function by inducing apoptosis. Several quinazolin-4(3H)-one derivatives have been shown to trigger this process in cancer cells. For example, the potent dual EGFR/VEGFR-2 inhibitor, compound 4 , was found to induce a total of 46.53% apoptosis in HCT-116 colon cancer cells. nih.gov Another derivative, identified as 04NB-03 , was shown to induce apoptosis in hepatocellular carcinoma (HCC) cells in a concentration- and time-dependent manner. nih.gov The mechanism for 04NB-03 was linked to the accumulation of endogenous reactive oxygen species (ROS), as scavenging these ROS reversed the apoptotic effect. nih.gov

The cell cycle is a tightly regulated process that governs cell division. A common mechanism of anticancer drugs is to cause cell cycle arrest, preventing cancer cells from proliferating. nih.gov Derivatives of quinazolin-4(3H)-one have been shown to arrest the cell cycle at different phases, depending on their specific chemical structure.

G1/S Phase Arrest: Compound 4 , the dual EGFR/VEGFR-2 inhibitor, was reported to halt the cell cycle at the G1 phase. nih.gov Another VEGFR-2 inhibitor, compound 5p , was found to arrest MCF-7 breast cancer cells at the G1/S transition. nih.gov

G2/M Phase Arrest: In contrast, the anti-HCC agent 04NB-03 was found to induce cell cycle arrest at the G2/M phase, an effect that was also dependent on the generation of reactive oxygen species. nih.gov This demonstrates that different substitutions on the quinazolinone core can lead to distinct effects on cell cycle progression. nih.govresearchgate.net

Inhibition of Tumor Cell Migration and Invasion

Derivatives of this compound have been identified as potent inhibitors of key signaling pathways that drive tumor cell migration and invasion. A primary mechanism is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently overexpressed in various cancers and plays a central role in processes like cell proliferation, migration, and invasion. mdpi.com The inhibition of EGFR by certain quinazolin-4(3H)-one derivatives has been demonstrated to be a key part of their anticancer activity. mdpi.com

Research has shown that specific quinazolin-4(3H)-one derivatives can effectively block EGFR kinase activity. nih.govnih.gov For instance, a series of these derivatives showed potent inhibitory activity against the EGFR tyrosine kinase. nih.gov This inhibition disrupts the downstream signaling cascades that promote the cytoskeletal rearrangements and changes in cell adhesion necessary for cell movement and the breakdown of the extracellular matrix, which are hallmarks of invasion. The general class of quinazolin-4(3H)-one compounds is known for its potential to inhibit key protein kinases associated with cancer progression. By targeting enzymes like EGFR, these compounds interfere with the fundamental processes that allow cancer cells to spread from the primary tumor to distant sites. mdpi.com

The cytotoxic effects of novel quinazolinone-thiazol hybrids have been evaluated against several cancer cell lines, including prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cells, revealing significant inhibition of cell proliferation which is an essential component of migration and invasion. nih.gov

Suppression of Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. Derivatives of this compound have demonstrated significant potential in suppressing angiogenesis, primarily through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). dovepress.comnih.gov VEGFR-2 is a key tyrosine kinase receptor that mediates the pro-angiogenic signals of VEGF.

Several studies have focused on designing quinazolin-4(3H)-one derivatives as specific VEGFR-2 inhibitors. dovepress.comnih.gov For example, a series of novel quinazolin-4(3H)-ones bearing a urea functionality were synthesized and evaluated for their VEGFR-2 inhibitory activity. dovepress.com Certain compounds from this series exhibited potent inhibition of the VEGFR-2 enzyme, with IC₅₀ values in the sub-micromolar range, comparable to the established inhibitor Sorafenib. dovepress.com

Detailed findings for the most active compounds against the VEGFR-2 enzyme are presented below:

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)
5p 170.49%0.117
1088.29%
10093.52%
5h 165.78%0.215
1086.14%
10093.07%
5d 160.42%0.274
1083.51%
10090.97%
Sorafenib (Control) 0.069
Data sourced from a study on Quinazolin-4(3H)-Ones as potential VEGFR-2 inhibitors. dovepress.com

Docking studies have confirmed that these active compounds can effectively fit into the key active sites of the VEGFR-2 enzyme, corroborating the experimental inhibitory results. dovepress.comnih.gov Furthermore, the inhibition of EGFR by quinazolinone derivatives also contributes to the anti-angiogenic effect, as EGFR signaling can promote angiogenesis. mdpi.com The development of quinazoline derivatives as angiogenesis inhibitors is an active area of research, as evidenced by patents filed for this specific application. google.com

Binding Mode and Interaction Analysis (e.g., ATP-Competitive vs. Non-Competitive)

The mechanism of action for this compound derivatives involves varied and specific interactions with their target kinases, including both ATP-competitive and non-competitive modes of inhibition. nih.govnih.gov The specific binding mode is often dependent on the structure of the derivative and the architecture of the kinase's active site. nih.govnih.gov

Studies have revealed that these compounds can act as competitive inhibitors against EGFR, meaning they bind to the ATP-binding site of the kinase domain, directly competing with endogenous ATP. nih.govnih.gov This prevents the phosphorylation of the receptor and blocks downstream signaling. mdpi.com In contrast, the same study found that these compounds can act as non-competitive inhibitors against Cyclin-Dependent Kinase 2 (CDK2).

A detailed molecular docking analysis of specific quinazolin-4(3H)-one derivatives (compounds 2i and 3i ) provided further insights into their dual-mode inhibition:

Against CDK2: The analysis revealed that compounds 2i and 3i likely act as ATP non-competitive type-II inhibitors. nih.govnih.gov They did not show critical interactions with the DFG motif and ATP-binding site residues. nih.gov

Against EGFR: The same compounds (2i and 3i ) were found to be ATP-competitive type-I inhibitors, directly engaging with the ATP-binding pocket. nih.govnih.gov

Against HER2: The binding mode was even more specific, with compound 2i acting as an ATP non-competitive type-II inhibitor, while compound 3i acted as an ATP-competitive type-I inhibitor. nih.govnih.gov

The table below summarizes the inhibitory activity and binding mechanism of selected derivatives against various kinases.

CompoundTarget KinaseIC₅₀ (µM)Binding Mechanism
2i CDK20.173 ± 0.012ATP Non-Competitive (Type-II)
3i CDK20.177 ± 0.032ATP Non-Competitive (Type-II)
Imatinib (Control) CDK20.131 ± 0.015
2i EGFR0.097 ± 0.019ATP Competitive (Type-I)
3i EGFR0.181 ± 0.011ATP Competitive (Type-I)
Erlotinib (Control) EGFR0.056 ± 0.012
2i HER20.128 ± 0.024ATP Non-Competitive (Type-II)
3i HER20.079 ± 0.015ATP Competitive (Type-I)
Lapatinib (Control) HER20.078 ± 0.015
Data sourced from a study on quinazolin-4(3H)-one based multiple tyrosine kinase inhibitors. nih.gov

Binding mode analysis of other quinazolin-4(3H)-one derivatives designed to target different proteins, such as Poly(ADP-ribose) polymerase-1 (PARP1) and Bromodomain-containing protein 4 (BRD4), shows specific hydrogen bond interactions. For example, a derivative's quinazolinone ring system formed key hydrogen bonds with the amide group of Asn433 in BRD4, while two hydrogen bonds were formed with the backbone atoms of Gly 863 in PARP1. nih.gov This highlights the versatility of the quinazolinone scaffold in forming specific, stabilizing interactions within various protein targets. nih.gov

Structure Activity Relationship Sar Studies of 3 2 Chloroethyl Quinazolin 4 3h One Derivatives

Impact of the 2-Chloroethyl Moiety at the N3-Position

Influence on Antimicrobial Activity

While specific studies focusing solely on the antimicrobial SAR of a series of 3-(2-chloroethyl)quinazolin-4(3H)-one derivatives are not extensively detailed in the available literature, general SAR principles for N3-substituted quinazolinones provide valuable insights. The 2-chloroethyl moiety, being an alkylating agent, could potentially enhance antimicrobial activity by forming covalent bonds with nucleophilic residues in microbial enzymes or DNA, leading to irreversible inhibition.

General SAR studies on quinazolinones have indicated that the nature of the substituent at the N3-position significantly impacts antimicrobial efficacy. For instance, the presence of various substituted phenyl rings, bridged phenyl rings, heterocyclic rings, and aliphatic systems at this position has been reported to be associated with antimicrobial properties. It is plausible that the 2-chloroethyl group could serve as a precursor for introducing other functional groups through nucleophilic substitution, thereby allowing for a diverse range of derivatives with potentially enhanced antimicrobial profiles. The lipophilicity and electronic nature of the N3-substituent are critical factors, and the chloroethyl group contributes to a specific electronic and steric profile that can be systematically modified to optimize antimicrobial action.

Effects on Anticonvulsant Potency

The influence of the N3-substituent on the anticonvulsant activity of quinazolinone derivatives has been more specifically investigated. Research has shown that modifications at this position are critical for anticonvulsant potency. nih.gov

A key finding highlights the importance of the length and nature of the alkyl chain at the N3-position. In a comparative study, 3-(2-chloroethyl)carbonylamino derivatives were found to be more active than their corresponding 3-chloromethylcarbonylamino analogues. mdma.ch This suggests that increasing the chain length from a single methylene (B1212753) to an ethylene (B1197577) group positively influences anticonvulsant activity. This observation could be attributed to several factors, including enhanced binding affinity to the receptor site, improved pharmacokinetic properties, or a more favorable orientation within the active site.

The following table summarizes the comparative anticonvulsant activity of N3-substituted quinazolinone derivatives, illustrating the impact of the chloroethyl moiety.

Compound IDN3-SubstituentRelative Anticonvulsant Activity
7a -NHCO-CH₂ClLess Active
7c -NHCO-CH₂ClLess Active
7d -NHCO-CH₂CH₂ClMore Active
7f -NHCO-CH₂CH₂ClMore Active

Data derived from a comparative study of N3-substituted quinazolinone derivatives. mdma.ch

Significance of Substitutions on the Quinazolinone Ring System

Beyond the N3-position, substitutions on the core quinazolinone ring system, both at the C2-position and on the fused benzene (B151609) ring, are fundamental in determining the pharmacological profile of the derivatives.

Variations at Position 2 and their Pharmacological Consequences

The substituent at the C2-position of the quinazolinone ring has been a primary focus for medicinal chemists aiming to modulate biological activity. A wide variety of moieties, ranging from simple alkyl and aryl groups to complex heterocyclic systems, have been introduced at this position, leading to significant changes in both antimicrobial and anticonvulsant properties.

In the context of anticonvulsant activity, studies on 2,3-disubstituted quinazolinones have revealed that the nature of the C2-substituent is a key determinant of efficacy. For instance, the presence of a substituted phenyl ring at this position is a common feature in many active compounds. The electronic properties of the substituents on this phenyl ring can further fine-tune the activity.

For antimicrobial agents, the introduction of methyl, amine, or thiol groups at the C2-position has been reported to be essential for activity. nih.gov Furthermore, connecting a pyrazolyl moiety at the C2-position of the quinazolinone nucleus has also yielded compounds with significant antimicrobial activity. nih.gov

The following table illustrates the effect of C2-substitutions on the anticonvulsant activity of quinazolin-4-(3H)-one derivatives.

C2-SubstituentAnticonvulsant Activity Trend
2-(2,4-dichlorophenoxy)High
2-(2-chlorophenoxy)Moderate
2-phenoxyLow

This trend is based on a study of 2-(substituted-phenoxymethyl) quinazolin-4-(3H)-one derivatives. mdma.ch

Role of Substituents on the Benzene Ring (Positions 6, 7, 8)

For antimicrobial activity, the presence of halogen atoms at positions 6 and 8 has been shown to improve efficacy. nih.gov Specifically, the introduction of iodine at these positions has been found to significantly enhance antibacterial activity. nih.gov Similarly, the presence of a chlorine atom at the 7-position has been incorporated into designs of quinazolinone-based anticonvulsants.

In the realm of anticonvulsant activity, a halogen or an electron-rich substituent at the 6- or 8-position is known to improve antiepileptic activity. nih.gov This suggests that modulating the electronic properties of the benzene portion of the quinazolinone core is a valid strategy for optimizing anticonvulsant potency.

Stereochemical and Electronic Requirements for Optimized Activity

The biological activity of quinazolinone derivatives is intricately linked to their three-dimensional structure and electronic properties. Specific stereochemical and electronic features are often required for optimal interaction with the target receptor or enzyme.

The electronic nature of the substituents plays a critical role. For instance, the presence of electron-donating substituents at certain positions can enhance activity, while electron-withdrawing groups may be beneficial at others. The spatial arrangement of these functional groups is also paramount. The relative orientation of the substituents at the C2 and N3 positions, for example, can dictate the molecule's ability to fit into the binding pocket of its target. While specific stereochemical studies on this compound derivatives are limited, the principles derived from broader quinazolinone research underscore the importance of considering both electronic and steric factors in the design of new, more effective antimicrobial and anticonvulsant agents.

Comparative SAR Analysis with other N3-Substituted Quinazolinones

The biological activity of quinazolin-4(3H)-one derivatives is significantly influenced by the nature of the substituent at the N3 position of the quinazoline (B50416) core. Structure-Activity Relationship (SAR) studies reveal that variations at this position can modulate the pharmacological profile, including antimicrobial and anticancer activities. A comparative analysis of this compound derivatives with other N3-substituted analogs highlights key structural features that are crucial for their biological effects.

A review of SAR studies indicates that the presence of a substituted aromatic ring at the N3 position is often essential for potent antimicrobial activities. nih.gov For instance, the introduction of different substituted phenyl rings, bridged phenyl rings, or heterocyclic rings at the N3-position has been a common strategy to enhance the antimicrobial properties of the quinazolinone scaffold. researchgate.net

In the context of anticancer activity, the substituent at the N3-position plays a critical role in the molecule's ability to interact with biological targets such as dihydrofolate reductase (DHFR). For example, in a series of 6-iodo-2-methylquinazolin-4-(3H)-one derivatives, the nature of the N3-substituent dramatically influenced their cytotoxic activity against various cancer cell lines. nih.gov Compounds with a simple N3-phenyl group showed notable activity, which was further modulated by substitution on this phenyl ring. nih.gov

The following table summarizes the comparative cytotoxic activity of various N3-substituted 6-iodo-2-methylquinazolin-4-(3H)-ones, illustrating the impact of the N3-substituent on anticancer efficacy.

Compound IDN3-SubstituentHeLa IC₅₀ (µM)T98G IC₅₀ (µM)HL60 IC₅₀ (µM)
3a Phenyl>200>20021
3b 2-methylphenyl>200>20050
3d 4-chlorophenyl10>200>200
3e 4-bromophenyl6012>200
3h 4-iodophenyl14822>200
Data sourced from a study on new iodinated 4-(3H)-quinazolinones. nih.gov

This data clearly demonstrates that electron-withdrawing groups at the para-position of the N3-phenyl ring, such as chlorine, bromine, and iodine, can confer potent cytotoxicity against specific cancer cell lines like HeLa and T98G. nih.gov In contrast, an unsubstituted phenyl or a methyl-substituted phenyl at the N3-position showed preferential activity against the HL60 leukemia cell line. nih.gov

Further SAR studies on different series of quinazolinone derivatives have also emphasized the importance of the N3-substituent. For antibacterial activity, the introduction of bulky or aromatic moieties at this position has been shown to be favorable. nih.govresearchgate.net For instance, N3-sulfonamide substituted quinazolinones have demonstrated significant antibacterial activity, which was further enhanced by substitutions on the main quinazolinone ring at positions 6 and 8. nih.gov

The table below provides a conceptual comparison of how different classes of N3-substituents on the quinazolinone core generally influence biological activity, drawing from a broad range of SAR studies.

N3-Substituent ClassGeneral Impact on Biological ActivityKey Findings from Research
Alkyl Chains (e.g., 2-Chloroethyl) Can act as alkylating agents, a mechanism relevant for anticancer activity. The reactivity is dependent on the nature of the alkyl group and leaving group.The chloroethyl group is a known pharmacophore in alkylating anticancer drugs.
Aryl Groups (e.g., Phenyl, substituted Phenyl) Often crucial for establishing interactions within the binding pockets of target enzymes. Substituents on the aryl ring can fine-tune activity, solubility, and metabolic stability. nih.govnih.govElectron-withdrawing groups on the N3-phenyl ring can enhance anticancer activity. nih.gov The presence of a substituted aromatic ring at position 3 is considered essential for antimicrobial activities. nih.gov
Heterocyclic Rings Can introduce additional hydrogen bond donors/acceptors and improve pharmacokinetic properties.The introduction of heterocyclic moieties at the N3-position has been explored to develop potent antimicrobial agents. researchgate.net
Sulfonamides Can mimic transition states of enzymatic reactions and form strong hydrogen bonds, leading to potent enzyme inhibition.N3-sulfonamide derivatives of quinazolinone have shown significant antibacterial properties. nih.gov

Advanced Research and Therapeutic Development Potential

In Silico Drug Discovery Approaches

Computational methods are integral to modern drug discovery, enabling the rapid screening of compounds and prediction of their interactions with biological targets. For the quinazolinone scaffold, these approaches have been widely used to identify and optimize new therapeutic agents. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein. nih.gov This method is crucial for understanding potential mechanisms of action and guiding the design of more potent inhibitors. Although specific docking studies on 3-(2-Chloroethyl)quinazolin-4(3H)-one are not extensively published, numerous studies on analogous quinazolinone derivatives highlight the scaffold's potential to bind to a variety of important therapeutic targets.

Research has shown that quinazolinone derivatives can be effectively docked into the active sites of enzymes like epidermal growth factor receptor (EGFR) kinase, DNA gyrase, cyclooxygenase-2 (COX-2), and poly (ADP-ribose) polymerase-1 (PARP-1). nih.govmdpi.comnih.govrsc.org For instance, docking studies of novel quinazolin-4(3H)-one/3-cyanopyridin-2-one hybrids revealed their capability to inhibit both EGFR and BRAFV600E, key proteins in cancer signaling pathways. mdpi.com Similarly, other quinazolinone derivatives have been designed and docked as potential inhibitors of the SARS-CoV-2 main protease (Mpro or 3CLpro). arabjchem.orgekb.eg The quinazolinone core often participates in crucial hydrogen bonding and hydrophobic interactions within the target's active site. ekb.egnih.gov The unique 2-chloroethyl group of the title compound could potentially form a covalent bond with nucleophilic residues (like cysteine or histidine) in a target's binding pocket, leading to irreversible inhibition—a hypothesis that warrants dedicated docking and simulation studies.

Table 1: Examples of Molecular Docking Studies on Quinazolinone Derivatives

Derivative Class Target Protein Key Findings Reference(s)
Quinazolin-4-one/3-cyanopyridin-2-one hybrids EGFR & BRAFV600E Hybrids showed potent dual inhibitory potential, confirmed by docking simulations. mdpi.com
Quinazolinone Schiff bases DNA Gyrase Compounds designed as DNA gyrase inhibitors showed good binding in docking studies. nih.gov
2,3-disubstituted-4(3H)-quinazolinones COX-2 Ligands showed high binding affinity and similar orientation to known inhibitors. nih.gov
Quinazolinone-1,2,3-triazole hybrids EGFR Potent compounds were well-oriented in the gatekeeper hydrophobic pocket of the EGFR active site. nih.gov

This table is interactive. Click on the headers to sort.

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nih.gov Given the established therapeutic potential of the quinazolinone scaffold, libraries of its derivatives are frequently used in virtual screening campaigns to discover new lead compounds. eipublication.comresearchgate.net

For example, virtual screening of 2,3-disubstituted-4(3H)-quinazolinones possessing a benzenesulfonamide (B165840) moiety was performed to identify novel COX-2 inhibitors. nih.gov This approach successfully identified compounds with high predicted binding affinity. nih.gov In another study, novel quinazolinone derivatives were identified as potential cholinesterase inhibitors for Alzheimer's disease through virtual screening and subsequent docking analysis. researchgate.net These studies demonstrate that a library containing this compound could be effectively screened against various validated targets to identify new therapeutic opportunities.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations for Quinazolinone Derivatives

The pharmacokinetic (PK) profile of a drug candidate—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is critical for its success. The pharmacodynamics (PD) describes the drug's effect on the body. Research into quinazolinone derivatives often includes the evaluation and optimization of these properties.

In silico ADMET prediction is now a standard part of early drug discovery. mdpi.com Studies on novel quinazolinone derivatives have used tools like SwissADME and pkCSM to predict their drug-likeness and pharmacokinetic properties, finding many to have favorable profiles. arabjchem.orgresearchgate.net

Experimental PK studies on specific quinazolinone derivatives provide valuable insights. In one study, a potent dual PI3Kδ/γ inhibitor based on the quinazolinone scaffold was found to have reasonable pharmacokinetic properties in mice, including an acceptable oral bioavailability of 34.9% and low plasma clearance. nih.gov In another example, researchers successfully optimized a 2-aminoquinazolin-4-(3H)-one derivative to improve its in vivo pharmacokinetic profile, significantly increasing its plasma exposure (AUC) and making it a more viable candidate as an anti-SARS-CoV-2 agent. researchgate.net These examples underscore the "druggability" of the quinazolinone scaffold and suggest that this compound could likely be modified to achieve a desirable PK/PD profile.

Table 2: Selected Pharmacokinetic Parameters of Quinazolinone Derivatives

Compound Type Key Finding Oral Bioavailability (%) Reference
Dual PI3Kδ/γ inhibitor Showed reasonable PK profile with good plasma exposure and low clearance. 34.9 nih.gov

This table is interactive. Click on the headers to sort.

Novel Therapeutic Strategies based on the Quinazolinone Scaffold

The versatility of the quinazolinone scaffold allows for its incorporation into various advanced therapeutic strategies aimed at treating complex diseases like cancer and neurodegenerative disorders. mdpi.commdpi.commdpi.com

One major strategy is the development of multi-target drugs . By combining pharmacophores, researchers have created single molecules that can inhibit multiple disease-related targets. For instance, hybrid compounds featuring both quinazolin-4-one and 3-cyanopyridin-2-one motifs have been developed as dual inhibitors of EGFR and BRAFV600E for cancer therapy. mdpi.com

Another approach involves creating hybrid molecules where the quinazolinone core is linked to another bioactive moiety to enhance potency or confer new properties. The synthesis of quinazolin-4(3H)-ones linked to 1,2,3-triazoles has yielded compounds with potent anticancer activity, inducing apoptosis in human cancer cell lines. nih.gov It was found that adding the triazole fragment enhanced the activity of the quinazolinone derivatives. nih.gov

The quinazolinone ring can also be used as a bioisostere , mimicking the core structure of an existing drug to create novel compounds with potentially improved properties. This was demonstrated in the design of new PARP-1 inhibitors, where the 4-quinazolinone scaffold was successfully used as a replacement for the phthalazinone core of the approved drug Olaparib. rsc.org

For neurodegenerative conditions like Alzheimer's disease, quinazoline (B50416) derivatives are being explored as multifunctional agents that can inhibit cholinesterases, prevent β-amyloid aggregation, and reduce oxidative stress. mdpi.comnih.gov

Future Directions and Challenges in the Research of this compound

The primary challenge in assessing the therapeutic potential of this compound is the lack of specific biological data for this exact compound. The majority of research focuses on the broader quinazolinone class. Therefore, a crucial future direction is the synthesis and systematic biological evaluation of this specific molecule.

A significant area for future investigation revolves around the 2-chloroethyl group . This functional group is a known alkylating agent, capable of forming covalent bonds with nucleophilic sites in proteins and nucleic acids. This presents both a major opportunity and a challenge:

Opportunity: Covalent inhibitors can offer high potency and a prolonged duration of action. Future research should aim to identify specific targets where this covalent binding leads to a therapeutic benefit.

Challenge: The reactivity of the chloroethyl group can also lead to non-specific binding and potential off-target toxicity. Detailed studies will be required to assess its selectivity and safety profile.

Future research should also focus on:

Target Identification: Employing virtual screening and subsequent experimental assays to screen this compound against a panel of validated targets for which other quinazolinones have shown activity (e.g., EGFR, PARP-1, COX-2, viral proteases).

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the quinazolinone core and the ethyl chain to understand how these changes affect potency and selectivity. mdpi.com

Pharmacokinetic Optimization: If a promising activity is identified, subsequent work will be needed to evaluate and optimize the compound's ADME properties to ensure it is a viable drug candidate. nih.gov

Exploring Hybrid Strategies: Investigating the use of this compound as a building block in the creation of novel hybrid or multi-target molecules, leveraging the reactivity of its side chain. mdpi.comnih.gov

Addressing these points will be essential to unlock the full therapeutic potential of this compound and determine its place within the rich medicinal chemistry of the quinazolinone family.

Q & A

Q. What are the conventional synthetic routes for 3-(2-chloroethyl)quinazolin-4(3H)-one, and what are their limitations?

The compound is typically synthesized via alkylation of quinazolin-4(3H)-one derivatives with chloroethylating agents. For example, alkylation of 4(3H)-quinazolinone with 3-halo-1-phenylpropan-1-one has been reported, but this method requires preparation of intermediates and metal catalysts like copper, leading to longer reaction times and purification challenges . Other routes involve N-heterocycle condensation with methyl ketones using DMPA as a one-carbon source, but scalability and catalyst removal remain issues .

Q. How can microwave irradiation improve the synthesis of quinazolin-4(3H)-one derivatives?

Microwave-assisted synthesis significantly reduces reaction times (from hours to minutes) and improves yields. For instance, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one achieved a 78% yield in 10 minutes under microwave conditions compared to 65% in 6 hours via conventional heating . This method minimizes side reactions and enhances energy efficiency, making it ideal for rapid library generation.

Q. What analytical techniques are critical for confirming the structure of this compound derivatives?

High-resolution mass spectrometry (HRMS) and <sup>13</sup>C NMR are essential. For example, HRMS (ESI) confirmed the molecular ion [M+H]<sup>+</sup> at 319.0399 for 3-(2-chloroethyl)-2-(3-chlorophenyl)quinazolin-4(3H)-one, while <sup>13</sup>C NMR resolved substituent effects on the quinazolinone core (e.g., δ 46.60 for the chloroethyl group) .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in the alkylation of quinazolin-4(3H)-one?

Regioselectivity is controlled by the base and solvent. For example, using DMF with K2CO3 favors alkylation at the N3 position due to the quinazolinone’s tautomeric equilibrium. In contrast, polar aprotic solvents like acetonitrile may shift reactivity toward the carbonyl oxygen, requiring careful optimization .

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?

Some studies report antiproliferative activity against cancer cells (e.g., IC50 < 10 µM), while others note limited efficacy. These discrepancies may arise from substituent positioning (e.g., 2-aryl vs. 3-chloroethyl groups) or assay variability. Systematic SAR studies using standardized cell lines (e.g., MCF-7, HeLa) and dose-response validation are recommended .

Q. What strategies enhance the metabolic stability of this compound derivatives in vivo?

Introducing electron-withdrawing groups (e.g., 3,5-difluorophenyl at position 2) reduces oxidative metabolism. Additionally, replacing the chloroethyl chain with a trifluoromethyl group (as in FeCl3-mediated synthesis) improves stability while maintaining bioactivity .

Q. How can computational modeling guide the design of quinazolin-4(3H)-one derivatives with dual kinase/histone deacetylase (HDAC) inhibition?

Docking studies using crystal structures of EGFR (PDB: 1M17) and HDAC2 (PDB: 4LXZ) reveal that the chloroethyl group occupies hydrophobic pockets, while the quinazolinone core interacts with catalytic lysine residues. Hybrid derivatives incorporating zinc-binding motifs (e.g., hydroxamates) show promise in preliminary simulations .

Methodological Guidance

Q. How to optimize purification of this compound derivatives with polar substituents?

Flash chromatography with ethyl acetate/petroleum ether (1:4) effectively separates polar byproducts. For highly polar derivatives (e.g., hydroxylated analogs), reverse-phase HPLC using a C18 column with acetonitrile/water gradients is recommended .

Q. What safety protocols are critical when handling chloroethyl-substituted quinazolinones?

Use fume hoods, nitrile gloves, and eye protection. The chloroethyl group is a potential alkylating agent; avoid skin contact and inhalation. Store compounds under argon at -20°C to prevent degradation .

Q. How to evaluate antifungal activity of this compound derivatives?

Use the CLSI M38-A2 broth microdilution method against Candida albicans and Aspergillus fumigatus. Derivatives like 7-chloro-2-(phenylamino) analogs show MICs of 8–16 µg/mL, correlating with electron-withdrawing substituents at position 2 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.